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molecular formula C7H8N2O2 B1353560 Methyl 2-(pyridazin-3-YL)acetate CAS No. 37444-32-9

Methyl 2-(pyridazin-3-YL)acetate

Cat. No. B1353560
M. Wt: 152.15 g/mol
InChI Key: GAGFGBBDBCPGQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772296B2

Procedure details

To a solution of diisopropylamine (19 ml, 130 mmol, 1.3 equiv) in dry THF (100 mL) at 0° C. under a N2, was added n-butyllithium (81 ml, 130 mmol, 1.3 equiv) slowly. The mixture was stirred at 0° C. for 30 min and then cooled to −78° C. A solution of 3-methylpyridazine (9 ml, 100 mmol, 1.0 equiv) in THF (50 mL) was added dropwise over a period of 1:5 min. The resulting mixture was stirred at −78° C. for 1 h, and a solution of dimethyl carbonate (17 ml, 200 mmol, 2 equiv) in THF (50 mL) was added dropwise. The mixture was allowed to warm slowly to 25° C. and stirred for 2 days. Sat.NH4Cl was added and the resulting solution was extracted with 10% MeOH/DCM. The combined organics were washed with water and brine, dried over Na2SO4 and concentrated. The residue was purified by flash chromatography (2.5% MeOH/DCM) to give 1.6 g of methyl 2-(pyridazin-3-yl)acetate as a brown liquid (11 mmol, 11%).
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
81 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH3:13][C:14]1[N:15]=[N:16][CH:17]=[CH:18][CH:19]=1.[C:20](=O)([O:23]C)[O:21][CH3:22].[NH4+].[Cl-]>C1COCC1>[N:16]1[CH:17]=[CH:18][CH:19]=[C:14]([CH2:13][C:20]([O:21][CH3:22])=[O:23])[N:15]=1 |f:4.5|

Inputs

Step One
Name
Quantity
19 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
81 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
CC=1N=NC=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
17 mL
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −78° C
CUSTOM
Type
CUSTOM
Details
5 min
Duration
5 min
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at −78° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to 25° C.
STIRRING
Type
STIRRING
Details
stirred for 2 days
Duration
2 d
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with 10% MeOH/DCM
WASH
Type
WASH
Details
The combined organics were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (2.5% MeOH/DCM)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=NC(=CC=C1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11 mmol
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 11%
YIELD: CALCULATEDPERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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